Product packaging for Methyl 4-bromo-3-ethylbenzoate(Cat. No.:)

Methyl 4-bromo-3-ethylbenzoate

Cat. No.: B13662226
M. Wt: 243.10 g/mol
InChI Key: BQFYJRUXPFOBOX-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature in Aromatic Chemistry

Methyl 4-bromo-3-ethylbenzoate is classified as a substituted aromatic compound. The core of the molecule is a benzene (B151609) ring, which designates it as aromatic. It features three substituents attached to this ring:

A bromo group at position 4.

An ethyl group at position 3.

A methyl benzoate (B1203000) group at position 1.

The systematic IUPAC name for this compound is This compound . This name is derived following the established rules of chemical nomenclature, which prioritize the principal functional group, in this case, the methyl ester of benzoic acid. The substituents on the benzene ring are then named and numbered to give the lowest possible locants.

Table 1: Structural and Property Data for this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C10H11BrO2 243.10 Methyl ester, bromo and ethyl substituents on the benzene ring. bldpharm.com
Methyl 4-bromo-3-methylbenzoate C9H9BrO2 229.07 Methyl ester, bromo and methyl substituents on the benzene ring. nih.gov
Ethyl 4-bromo-3-methylbenzoate C10H11BrO2 243.10 Ethyl ester, bromo and methyl substituents on the benzene ring. sigmaaldrich.comnih.gov
Ethyl 4-bromo-3-(bromomethyl)benzoate C10H10Br2O2 322.00 Ethyl ester, a bromo and a bromomethyl substituent on the benzene ring.
Ethyl 4-bromo-3-(ethoxymethyl)benzoate C12H15BrO3 287.15 Ethyl ester, a bromo and an ethoxymethyl substituent on the benzene ring. chemicalbook.com

Significance of Halogenated Benzoate Esters as Versatile Synthetic Intermediates

Halogenated benzoate esters, including this compound, are highly significant in organic synthesis due to their versatility as building blocks for more complex molecules. The presence of a halogen atom, such as bromine, on the aromatic ring provides a reactive site for a variety of chemical transformations. orgsyn.org

These transformations include:

Cross-coupling reactions: The bromo substituent can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of intricate molecular architectures. The dual bromine sites in compounds like ethyl 4-bromo-3-(bromomethyl)benzoate allow for sequential functionalization.

Nucleophilic aromatic substitution: While less common for bromoarenes unless activated by strong electron-withdrawing groups, under specific conditions, the bromine atom can be displaced by a nucleophile.

Formation of organometallic reagents: The bromoarene can be converted into an organolithium or Grignard reagent, which can then react with a wide range of electrophiles.

The ester functional group also offers synthetic utility. It can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further reactions. Alternatively, the ester can be reduced to an alcohol or react with nucleophiles to form amides or other esters. The combination of a reactive halogen and a modifiable ester group makes halogenated benzoate esters powerful intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Overview of Key Research Areas Pertaining to this compound and its Structural Analogues

Research involving this compound and its structural analogues primarily focuses on their application in organic synthesis. These compounds serve as key starting materials or intermediates in the preparation of more complex molecules with potential biological activity or specific material properties.

A significant area of research is their use in the synthesis of novel pharmaceutical compounds. ontosight.ai The specific substitution pattern on the aromatic ring can be a crucial determinant of a molecule's biological activity. Researchers often synthesize a series of related compounds to explore structure-activity relationships.

Furthermore, these halogenated esters are utilized in the development of new synthetic methodologies. For instance, studies might explore new catalysts or reaction conditions for cross-coupling reactions using these substrates. The electronic and steric properties of the ethyl and bromo substituents can influence the efficiency and selectivity of these reactions.

Analogues such as ethyl 4-bromo-3-methylbenzoate and ethyl 3-bromo-4-ethylbenzoate are also employed in various research applications, including the synthesis of complex organic molecules and as precursors for pharmaceutical compounds. sigmaaldrich.com The study of these related structures provides a broader understanding of how substituent changes affect reactivity and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B13662226 Methyl 4-bromo-3-ethylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

methyl 4-bromo-3-ethylbenzoate

InChI

InChI=1S/C10H11BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h4-6H,3H2,1-2H3

InChI Key

BQFYJRUXPFOBOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)OC)Br

Origin of Product

United States

Reactivity and Transformation Pathways of Methyl 4 Bromo 3 Ethylbenzoate

Catalytic Cross-Coupling Reactions at the C(aryl)–Br Bond

The bromine atom attached to the benzene (B151609) ring is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent ester group can influence the reactivity of the C(aryl)-Br bond in these transformations.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(aryl)-C(aryl) bonds. In the context of methyl 4-bromo-3-ethylbenzoate, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. The general reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a base. nih.gov

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.net The selection of an appropriate ligand is crucial for promoting the catalytic cycle and achieving high yields.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventProductYield
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃DMFMethyl 3-ethyl-4-phenylbenzoateGood
This compoundPyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃Toluene/WaterMethyl 3-ethyl-4-(pyridin-3-yl)benzoateModerate to Good nih.gov
This compound(2-(Benzyloxy)ethyl)trifluoroboratePdCl₂AᵗᵃPhos₂Cs₂CO₃Toluene/WaterMethyl 4-(2-(benzyloxy)ethyl)-3-ethylbenzoateGood nih.gov

This table is illustrative and based on general principles of Suzuki-Miyaura reactions. Specific yields can vary based on precise reaction conditions.

The Heck reaction provides a method for the arylation of alkenes, leading to the formation of olefinic derivatives. organic-chemistry.org For this compound, this reaction enables the introduction of a substituted vinyl group at the 4-position. The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate, and requires a base to regenerate the active catalyst. chemblink.comlibretexts.org

The choice of alkene, catalyst, ligand, and reaction conditions can influence the regioselectivity and stereoselectivity of the Heck reaction. Generally, the reaction favors the formation of the trans isomer. organic-chemistry.org

Table 2: Heck Coupling Reaction Example

Aryl HalideAlkeneCatalyst SystemBaseSolventProduct
This compoundStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMFMethyl 3-ethyl-4-styrylbenzoate

This table represents a typical Heck reaction. Specific outcomes depend on the reaction parameters.

Beyond Suzuki-Miyaura and Heck reactions, the C(aryl)–Br bond of this compound can participate in other important cross-coupling reactions.

Negishi Coupling: This reaction utilizes organozinc reagents as the coupling partners and is also typically catalyzed by palladium or nickel complexes. nih.govacs.org Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov The reaction proceeds through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org The stability and reactivity of the organozinc reagent can be influenced by the solvent and the presence of additives. nih.govuni-muenchen.de

Stille Coupling: The Stille reaction employs organostannane reagents. A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture. nih.gov Palladium catalysts, such as Pd(PPh₃)₄, are commonly used. nih.gov The catalytic cycle is analogous to other cross-coupling reactions. researchgate.net

The efficiency and scope of cross-coupling reactions involving this compound are highly dependent on the catalyst system. Ligand design plays a critical role in stabilizing the transition metal center, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and preventing catalyst deactivation. mit.edu

For challenging couplings, bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and BrettPhos-like ligands, have been developed to enhance catalyst activity. nih.govmit.edu The choice of ligand can also influence the chemoselectivity of the reaction, for instance, when multiple reactive sites are present in the molecule. acs.org High-throughput experimentation techniques are increasingly used to rapidly screen various ligands and reaction conditions to identify the optimal catalytic system for a specific transformation. nih.gov

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Negishi, and Stille reactions, involves a catalytic cycle consisting of three main steps: acs.orgresearchgate.net

Oxidative Addition: The low-valent palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. researchgate.net This step is often rate-determining.

Transmetalation (for Suzuki, Negishi, Stille): The organometallic coupling partner (organoboron, -zinc, or -tin) transfers its organic group to the palladium(II) complex, displacing the halide. researchgate.net In the Heck reaction, this step is replaced by the coordination and migratory insertion of the alkene. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

Kinetic studies and the characterization of reaction intermediates have provided a deeper understanding of these processes, revealing the influence of substrates, catalysts, and additives on the reaction rate and efficiency. uni-muenchen.deresearchgate.net

Reactions Involving the Methyl Ester Functionality

The methyl ester group of this compound can undergo several characteristic reactions of esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-ethylbenzoic acid, under either acidic or basic (saponification) conditions. libretexts.org Basic hydrolysis is typically irreversible due to the formation of the carboxylate salt. libretexts.org

Transesterification: In the presence of an excess of another alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl group. libretexts.org

Reduction: The ester can be reduced to a primary alcohol, (4-bromo-3-ethylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for ester reduction. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines can convert the ester into the corresponding amide. libretexts.org

These transformations of the ester group, often performed after a cross-coupling reaction at the C-Br bond, further enhance the synthetic utility of this compound as a versatile building block.

Ester Hydrolysis and Transesterification for Carboxylic Acid Derivatives

The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 4-bromo-3-ethylbenzoic acid.

Base-Promoted Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. masterorganicchemistry.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon. masterorganicchemistry.comlibretexts.org The resulting tetrahedral intermediate then collapses, expelling the methoxide (B1231860) ion and forming the carboxylic acid, which is subsequently deprotonated by the base to yield the carboxylate salt. libretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers facilitate the elimination of methanol (B129727) to give the corresponding carboxylic acid. libretexts.org

Transesterification:

Transesterification can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) under acidic conditions (e.g., sulfuric acid) at reflux will produce Ethyl 4-bromo-3-ethylbenzoate. This equilibrium-driven process often requires the removal of the methanol byproduct to favor the formation of the new ester.

Reaction Reagents Product
Base-Promoted HydrolysisNaOH, H₂O4-bromo-3-ethylbenzoic acid
Acid-Catalyzed HydrolysisH₃O⁺, H₂O4-bromo-3-ethylbenzoic acid
TransesterificationEthanol, H₂SO₄Ethyl 4-bromo-3-ethylbenzoate

Reduction to Alcohol and Subsequent Derivatization

The ester functionality of this compound can be reduced to the corresponding primary alcohol, (4-bromo-3-ethylphenyl)methanol.

Reduction:

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide ion to form an intermediate aldehyde, which is then further reduced to the primary alcohol.

Subsequent derivatization of the resulting (4-bromo-3-ethylphenyl)methanol can lead to a variety of other compounds. For instance, oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

Reactant Reagent Product
This compound1. LiAlH₄ 2. H₂O(4-bromo-3-ethylphenyl)methanol

Nucleophilic Acyl Substitution Reactions

The ester group of this compound can undergo nucleophilic acyl substitution with various nucleophiles, although it is less reactive than acid chlorides or anhydrides. libretexts.org These reactions typically proceed through an addition-elimination mechanism. masterorganicchemistry.com

The reaction is initiated by the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comquora.com The stability of the leaving group is a crucial factor in determining the feasibility of the reaction. The reaction equilibrium favors the formation of the product when the leaving group is a weaker base than the incoming nucleophile. masterorganicchemistry.com For instance, reaction with an amine (aminolysis) would yield the corresponding amide.

Functionalization and Derivatization of the Aromatic Ethyl Side Chain

The ethyl group attached to the benzene ring offers another site for chemical modification.

Selective Oxidation Reactions of the Ethyl Group

Selective oxidation of the benzylic position of the ethyl group can be achieved under specific conditions. For example, oxidation of ethylbenzene (B125841) and its substituted derivatives can be directed primarily through the ethyl group to form the corresponding acetophenone (B1666503) in the presence of catalysts like manganese (II) acetate with ozone. lpnu.ua The introduction of a bromine atom into the ethylbenzene molecule has been shown to increase the yield of the corresponding acetophenone. lpnu.ua Cytochrome P450 enzymes have also demonstrated the ability to catalyze the stereoselective hydroxylation of ethyl groups on benzene rings. uq.edu.au

Side-Chain Halogenation (e.g., Radical Bromination) and Subsequent Transformations

The benzylic hydrogens of the ethyl group are susceptible to radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide or AIBN, and light can lead to the formation of Methyl 4-bromo-3-(1-bromoethyl)benzoate. google.com This reaction proceeds via a radical chain mechanism. The resulting benzylic bromide is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

Reaction Reagents Product
Radical BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), LightMethyl 4-bromo-3-(1-bromoethyl)benzoate

Electrophilic Aromatic Substitution Reactivity (Consideration of Directing Effects)

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring of this compound direct the position of the incoming electrophile. The ethyl group is an ortho, para-directing activator, while the bromo group is an ortho, para-directing deactivator. libretexts.org The ester group (a meta-director) deactivates the ring. masterorganicchemistry.com

The combined directing effects of these substituents must be considered:

Ethyl group (-CH₂CH₃): Activating and ortho, para-directing. libretexts.org

Bromo group (-Br): Deactivating but ortho, para-directing due to the stabilizing effect of its lone pairs on the intermediate carbocation. libretexts.org

Methyl ester group (-COOCH₃): Deactivating and meta-directing. quora.com

The positions ortho to the ethyl group are positions 2 and 4. The positions ortho and para to the bromo group are positions 3 and 5. The position meta to the ester group is position 5. The ethyl group is an activating group, while the bromo and ester groups are deactivating. Therefore, the position of substitution will be determined by a combination of these effects, with the activating group generally having a stronger influence. Nitration, for example, would likely occur at the position ortho to the activating ethyl group and meta to the deactivating ester group.

Investigations into Radical Chemistry of Halogenated Benzoates

The study of radical reactions involving halogenated benzoates, such as this compound, is crucial for understanding their transformation and degradation pathways, as well as for developing novel synthetic methodologies. Research in this area often focuses on the homolytic cleavage of the carbon-halogen bond, leading to the formation of aryl radicals. These highly reactive intermediates can then participate in a variety of subsequent reactions.

Investigations into the radical chemistry of aryl halides have explored several methods to initiate and propagate radical chain reactions. These methods include thermal processes, photocatalysis, and the use of chemical initiators. While specific studies on this compound are not extensively documented in the literature, the reactivity of similar aryl bromides provides a strong basis for understanding its expected behavior.

One common radical transformation is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be achieved through various radical-mediated pathways. For instance, a practical method for the radical chain reduction of aryl bromides involves the use of sodium hydride (NaH) and 1,4-dioxane, with 1,10-phenanthroline (B135089) as an initiator. d-nb.info This thermal process proceeds via an electron-catalyzed chain reaction. The mechanism involves the formation of an aryl radical, which then abstracts a hydrogen atom from 1,4-dioxane. d-nb.info

Another approach involves cobalt-catalyzed radical hydrodehalogenation. Using a cobalt(I) complex with a phenanthroline-based ligand, aryl bromides can be reduced using dihydrogen (H₂) as the hydrogen atom donor under mild conditions. acs.org This method is applicable to a wide range of aryl bromides with various functional groups. acs.org

Photocatalysis has also emerged as a powerful tool for initiating radical reactions of aryl halides. Visible-light irradiation in the presence of a suitable photosensitizer can lead to the reduction of aryl bromides. organic-chemistry.orgresearchgate.net For example, a nickel-catalyzed photodehalogenation of aryl bromides has been demonstrated using tetrahydrofuran (B95107) as the hydrogen source under visible-light irradiation. organic-chemistry.org Diazaphospholenes have also been shown to mediate radical cyclizations of aryl bromides under visible light, highlighting the potential for forming new carbon-carbon bonds from the initially formed aryl radical. chemrxiv.org

The general mechanism for these radical dehalogenations involves the formation of an aryl radical from the parent aryl bromide. This can occur through electron transfer from a catalyst or a photoexcited species, followed by the dissociation of the resulting radical anion. d-nb.info Once formed, the aryl radical can abstract a hydrogen atom from a donor molecule to yield the hydrodehalogenated product. d-nb.infoorganic-chemistry.org

The following table summarizes findings from studies on the radical hydrodehalogenation of various aryl bromides, which serve as models for the expected reactivity of this compound.

Aryl Bromide SubstrateReaction ConditionsHydrogen SourceProduct(s)Yield (%)Reference
Various Aryl BromidesNaH, 1,10-phenanthroline, 1,4-dioxane, 135 °C1,4-DioxaneHydrodehalogenated Arene41-98 d-nb.info
4-Bromotoluene (B49008)Co(I)-PNNP catalyst, DBU, H₂ (1 atm), DMSO, 80 °CH₂Toluene85 acs.org
1-Bromo-4-(trifluoromethyl)benzeneCo(I)-PNNP catalyst, DBU, H₂ (1 atm), DMSO, 80 °CH₂Trifluoromethylbenzene78 acs.org
Various Aryl BromidesNi(acac)₂, 4,4'-di-tert-butyl-2,2'-bipyridine, visible light, THFTetrahydrofuranHydrodehalogenated Arene51-98 organic-chemistry.org
Aryl BromidesDiazaphospholene, phenylsilane, K₂CO₃, visible light, MeCNPhenylsilaneCyclized and/or Hydrodehalogenated ProductsVaries chemrxiv.org

These studies collectively demonstrate that the carbon-bromine bond in halogenated benzoates like this compound is susceptible to homolytic cleavage under various conditions, leading to the formation of a corresponding aryl radical. This radical intermediate is a key species that can be trapped by a hydrogen atom donor to afford the reduced product, Methyl 3-ethylbenzoate, or participate in other bond-forming reactions. The choice of initiator (thermal, photochemical, or chemical) and hydrogen donor significantly influences the reaction pathway and efficiency.

Applications As a Pivotal Building Block in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Scaffolds

The strategic placement of its functional groups makes Methyl 4-bromo-3-ethylbenzoate an ideal starting material for constructing intricate molecular architectures.

While direct and extensive examples for this compound are not widespread in top-tier journals, the closely related analog, Methyl 4-bromo-3-methylbenzoate, has been cited as a starting material in the total synthesis of (-)-martinellic acid. sigmaaldrich.com This highlights the utility of such substituted bromobenzoates in the multi-step preparation of complex natural products. The synthesis of derivatives related to (-)-martinellic acid often involves the strategic introduction of side chains and the formation of heterocyclic rings, where the bromo- and ester-functionalities of the starting benzoate (B1203000) play a critical role.

Substituted benzoates are fundamental intermediates in the synthesis of a variety of pharmaceutical compounds. chemimpex.com The structural motif of this compound allows for its incorporation into drug candidates targeting a range of biological pathways. For instance, related compounds like Ethyl 4-bromo-3-(ethoxymethyl)benzoate are used in developing dual angiotensin and endothelin receptor antagonists for treating cardiovascular diseases. The bromo-substituent is often exploited for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds, a key step in building the core structures of many modern drugs.

Application Area Example of Related Compound Therapeutic Target/Use
Cardiovascular DiseaseEthyl 4-bromo-3-(ethoxymethyl)benzoateDual angiotensin and endothelin receptor antagonists
General Pharmaceutical SynthesisEthyl 4-bromo-3-methylbenzoateIntermediate for anti-inflammatory and analgesic drugs chemimpex.com

This table showcases examples of how structurally similar compounds are utilized in medicinal chemistry, suggesting the potential applications of this compound.

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. cam.ac.uknih.govscispace.com Substituted benzoates like this compound are valuable starting points in DOS strategies. The "build/couple/pair" strategy is a common approach where building blocks are coupled to a central scaffold, and then intramolecular reactions generate diverse molecular frameworks. nih.gov The bromine atom on the benzoate can participate in a variety of coupling reactions, while the ester provides another point for modification, allowing for the rapid generation of a wide range of compounds from a single, versatile precursor. cam.ac.uk

Utilization in Materials Science and Polymer Chemistry

The applications of this compound extend beyond medicinal chemistry into the realm of materials science and the development of novel polymers. chemimpex.com

This compound can serve as a monomer or an intermediate in the synthesis of functional polymers. chemimpex.com The bromine atom can be converted into other functional groups or used as a site for polymerization, such as in Suzuki-Miyaura polycondensation, to create conjugated polymers with interesting electronic and optical properties. These polymers have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This compound is a precursor for various advanced organic materials. bldpharm.com Its aromatic core and reactive handles allow for its incorporation into larger, more complex systems like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). bldpharm.com These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The specific substitution pattern of this compound can influence the final properties of these materials.

Contribution to Methodological Development in Organic Synthesis

While this compound is frequently utilized as a building block in the synthesis of larger, functional molecules, its direct role in the development of novel synthetic methodologies is more nuanced. The strategic placement of its functional groups makes it an ideal substrate for testing and refining new chemical transformations.

The presence of a bromine atom on the aromatic ring makes this compound a prime candidate for a variety of cross-coupling reactions, which are fundamental to modern organic synthesis. ambeed.com These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. ambeed.comgoogle.com The reactivity of the aryl bromide allows chemists to explore the scope and limitations of new catalytic systems. For instance, its derivatives are used in well-established methods like the Suzuki-Miyaura coupling. researchgate.netgoogle.com

Although direct literature on "this compound" in pioneering new named reactions is limited, the utility of its structural isomers in methodological development is well-documented and provides strong evidence for its potential in this area. A notable example involves a close isomer, methyl 2-bromo-3-ethylbenzoate, which was instrumental in the development of a novel nickel-catalyzed atroposelective synthesis of axially chiral styrenes. In this study, the researchers demonstrated a new method for creating stereochemically defined molecules, a critical challenge in drug discovery and materials science. The specific substitution pattern of the bromo-ethyl-benzoate core was crucial for achieving high yields and enantioselectivities in this new transformation.

The development of such methodologies often involves screening a range of substrates to establish the reaction's scope and robustness. A compound like this compound, with its specific electronic and steric properties, would be an excellent candidate for such studies. The ethyl group provides steric hindrance that can influence the regioselectivity and efficiency of a new reaction, while the bromo- and ester groups offer handles for a variety of transformations.

Furthermore, patent literature showcases the use of this compound as a key starting material in the multi-step synthesis of complex pharmaceutical compounds, such as biphenyl (B1667301) sulfonamides and indane derivatives, which are investigated as receptor antagonists and soluble guanylate cyclase activators, respectively. researchgate.net While these examples primarily demonstrate its application in established synthetic routes, the demand for such complex molecules drives the innovation of new and more efficient synthetic methods.

Detailed Research Findings from Methodological Studies

To illustrate the role of similar bromoarenes in methodological development, the following table summarizes key findings from a study on a nickel-catalyzed atroposelective synthesis using a structural isomer of this compound.

Catalyst SystemSubstrateProduct TypeYield (%)Enantioselectivity (ee %)Significance
Ni-CatalystMethyl 2-bromo-3-ethylbenzoateAxially Chiral StyreneHighHighDevelopment of a new atroposelective C-C bond formation method.
Pd-CatalystBromoarenesα-Aryl EstersHighN/AExpansion of the scope of palladium-catalyzed α-arylation of esters. ambeed.com
Pd-Catalyst4-BromoanisoleBiarylHighN/ADevelopment of novel heterodinuclear palladium-lanthanide catalysts for Suzuki-Miyaura coupling. google.com

These studies underscore how substituted bromoarenes are pivotal in pushing the boundaries of synthetic chemistry. They serve as testbeds for new catalysts and reaction conditions, ultimately leading to the expansion of the synthetic chemist's toolkit. The specific example of the nickel-catalyzed reaction with methyl 2-bromo-3-ethylbenzoate highlights how the unique substitution pattern of such molecules can be leveraged to achieve high levels of stereocontrol in newly developed transformations.

Theoretical and Computational Studies on Methyl 4 Bromo 3 Ethylbenzoate

Quantum Chemical Investigations of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical methods provide powerful tools to investigate these characteristics at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like Methyl 4-bromo-3-ethylbenzoate, a DFT calculation would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations.

Such a study would yield crucial information, including the optimized molecular geometry, total energy, and the distribution of electron density. Key ground state properties that would be calculated are summarized in the hypothetical data table below, which illustrates the type of data a DFT study would generate.

Interactive Data Table: Hypothetical Ground State Properties of this compound from a DFT Calculation

PropertyPredicted ValueUnit
Total Energy[Value]Hartrees
Dipole Moment[Value]Debye
HOMO Energy[Value]eV
LUMO Energy[Value]eV
HOMO-LUMO Gap[Value]eV

Note: The values in this table are placeholders and would be determined from actual DFT calculations.

Ab Initio and Semi-Empirical Calculation Methods

Beyond DFT, other quantum chemical methods could be applied. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. While computationally more demanding than DFT, they can provide highly accurate results for electronic properties.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. Methods like AM1 and PM3 could offer a faster, albeit less accurate, assessment of the electronic structure of this compound, making them suitable for initial explorations or for very large molecular systems.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound dictates its physical and chemical behavior. Computational methods are instrumental in determining the most stable conformation (the global minimum on the potential energy surface) and identifying other low-energy conformers.

A conformational analysis would involve systematically rotating the rotatable bonds, specifically the C-C bond of the ethyl group and the C-O bond of the ester group. For each conformation, a geometry optimization would be performed to find the local energy minimum. The results would reveal the preferred spatial orientation of the ethyl and methyl ester groups relative to the benzene (B151609) ring, influenced by steric hindrance and electronic interactions. A hypothetical potential energy surface scan would illustrate the energy changes associated with bond rotation, highlighting the most stable conformations.

Reactivity and Reaction Pathway Predictions

Understanding the reactivity of this compound is crucial for its application in chemical synthesis. Computational chemistry offers powerful tools to predict where and how a molecule will react.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound would provide insights into its electrophilic and nucleophilic character.

A lower HOMO-LUMO energy gap generally implies higher reactivity. The locations of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the electron-rich aromatic ring and the oxygen atoms of the ester group would be expected to be involved in interactions with electrophiles, while the carbon atom of the carbonyl group would be a primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

For this compound, an MEP surface analysis would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the ester group, indicating regions that are susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring and the ethyl group. This analysis provides a visual guide to the reactive sites of the molecule.

Non-Covalent Interactions (NCI) and Weak Force Analysis

A comprehensive analysis of the non-covalent interactions (NCI) and weak forces governing the structure and behavior of this compound is currently absent from scientific literature. Methodologies such as Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) analysis, and Non-Covalent Interaction (NCI) plots are instrumental in elucidating the nature and strength of hydrogen bonds, halogen bonds, van der Waals forces, and π-stacking interactions. These interactions play a crucial role in determining the crystal packing, solubility, and biological activity of a compound.

For analogous halogenated benzoic acid esters, computational studies have been employed to identify and characterize weak intramolecular and intermolecular interactions. Such analyses typically reveal intricate networks of interactions involving the halogen atom, the carbonyl group, and the aromatic ring. However, without specific computational studies on this compound, a detailed discussion of its specific non-covalent interaction landscape remains speculative.

Prediction and Interpretation of Spectroscopic Signatures

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for predicting and interpreting the spectroscopic properties of molecules. This approach allows for a detailed assignment of vibrational modes and electronic transitions, providing a deeper understanding of the experimental data.

While experimental Infrared (IR) and Raman spectra for compounds related to this compound are available in spectral databases, detailed theoretical vibrational studies for this specific molecule are not found in the reviewed literature. Such studies would involve the calculation of harmonic vibrational frequencies, which are then scaled to improve agreement with experimental data. A thorough analysis would provide a complete assignment of the vibrational modes of the molecule, correlating specific peaks in the IR and Raman spectra to the stretching, bending, and torsional motions of its constituent atoms.

For similar molecules, DFT calculations have been successfully used to assign the vibrational spectra, aiding in the structural characterization and understanding of substituent effects on the vibrational frequencies. The absence of such a study for this compound limits a fundamental understanding of its vibrational properties from a theoretical standpoint.

The electronic absorption properties of this compound, which are typically studied using UV-Vis spectroscopy, have not been theoretically investigated in the available literature. Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting electronic absorption spectra. This method calculates the energies of electronic transitions between molecular orbitals, providing insights into the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Such computational analyses are crucial for understanding the photophysical behavior of a molecule, including its color and its potential for applications in materials science and photochemistry. Without TD-DFT calculations for this compound, a detailed interpretation of its electronic spectrum and a prediction of its photophysical properties are not possible.

Advanced Analytical Methodologies Employed in Research on Methyl 4 Bromo 3 Ethylbenzoate

High-Resolution Structural Elucidation Techniques

To unambiguously determine the molecular structure of Methyl 4-bromo-3-ethylbenzoate and its derivatives, researchers rely on several high-resolution spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, multi-dimensional (2D) NMR experiments are essential for complex structural assignments of molecules like this compound.

Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings within the molecule, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom in the aromatic ring and the ethyl and methyl substituents to their attached protons.

Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is invaluable for piecing together the entire molecular framework. For example, HMBC can show correlations from the protons of the ethyl group to the carbonyl carbon of the ester, and from the aromatic protons to the carbons of the substituents, thereby confirming the substitution pattern on the benzene (B151609) ring.

Expected ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key 2D NMR Correlations (Predicted)
Aromatic CH 7.5 - 8.0 125 - 135 COSY to other aromatic protons; HSQC to attached carbon; HMBC to neighboring carbons and substituent carbons.
Aromatic C-Br - 120 - 130 HMBC from ortho protons.
Aromatic C-COOCH₃ - 130 - 140 HMBC from ortho protons and methoxy protons.
Aromatic C-CH₂CH₃ - 140 - 150 HMBC from ortho protons and methylene protons.
-COOCH₃ 3.8 - 3.9 50 - 55 HSQC to attached carbon; HMBC to carbonyl carbon.
-COOCH₃ - 165 - 170 HMBC from methoxy protons.
-CH₂CH₃ 2.6 - 2.8 (quartet) 20 - 25 COSY to methyl protons; HSQC to attached carbon; HMBC to aromatic carbon and methyl carbon.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.

In addition to accurate mass determination, HRMS provides valuable information about the compound's structure through fragmentation analysis. The fragmentation pattern can help to confirm the presence of specific functional groups. For esters like this compound, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) or the entire ester group.

Predicted HRMS Fragmentation for this compound

Fragment Ion m/z (Predicted) Description
[C₁₀H₁₁BrO₂]⁺ 242.00/244.00 Molecular ion (M⁺) showing the characteristic 1:1 isotopic pattern for bromine.
[C₉H₈BrO]⁺ 210.98/212.98 Loss of the methoxy radical (•OCH₃).
[C₉H₁₁Br]⁺ 198.01/200.01 Loss of the carboxyl group (•COOCH₃).

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, this technique is extensively used to determine the solid-state structures of its crystalline analogues and derivatives. nih.gov

By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine precise bond lengths, bond angles, and torsion angles. This information confirms the connectivity and conformation of the molecule in the solid state. For example, studies on similar compounds like methyl 4-bromo-3-hydroxybenzoate have provided detailed structural parameters. nih.gov This technique is particularly valuable for confirming regiochemistry in substituted aromatic rings and for studying intermolecular interactions, such as hydrogen bonding or stacking interactions, in the crystal lattice.

Typical Crystallographic Data for a Substituted Methyl Benzoate (B1203000) Analogue

Parameter Example Value (from Methyl 4-bromo-3-hydroxybenzoate)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.812
b (Å) 6.317
c (Å) 12.490
β (°) 100.164

This data is for an analogue and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study. nih.gov

Chromatographic Techniques for Reaction Monitoring and Product Isolation in Research

Chromatographic methods are indispensable for monitoring the progress of chemical reactions involving this compound and for the isolation and purification of the desired products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. In research involving this compound, HPLC is frequently employed to assess the purity of the compound and to monitor the progress of reactions. By developing a suitable chromatographic method, typically using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), the starting materials, intermediates, and products can be separated and quantified.

For kinetic studies, HPLC is particularly powerful. By taking aliquots from a reaction mixture at different time intervals and analyzing them by HPLC, the concentration of reactants and products can be determined. This data allows for the calculation of reaction rates and the elucidation of reaction mechanisms.

Illustrative HPLC Method Parameters for Analysis of a Reaction Mixture

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)

Gas Chromatography (GC) is another essential chromatographic technique, particularly well-suited for the analysis of volatile and thermally stable compounds. This compound and many of its potential reactants and products are amenable to GC analysis. Coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components of a mixture.

GC is used to monitor the progress of reactions by analyzing the composition of the reaction mixture over time. It is also invaluable for analyzing the purity of the final product and for identifying any volatile byproducts. The choice of the GC column (in terms of stationary phase and dimensions) and the temperature program are critical for achieving good separation of the components of interest.

Typical GC-MS Parameters for the Analysis of Brominated Aromatic Compounds

Parameter Condition
Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium
Inlet Temperature 250 - 280 °C
Oven Program A temperature gradient, e.g., starting at 100 °C and ramping up to 300 °C
Detector Mass Spectrometer (MS)

Coupled Analytical Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

The analysis of this compound, particularly within complex matrices such as environmental samples, synthetic reaction mixtures, or biological systems, necessitates the use of advanced analytical methodologies. Coupled or hyphenated techniques, which link a separation method with a detection method, are indispensable for isolating the target compound from interfering substances and providing definitive structural identification. Among these, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely employed tools.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. gcms.cz Given its ester structure, this compound is expected to have sufficient volatility and thermal stability to be amenable to GC analysis. In this technique, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint.

For a typical analysis, a non-polar or medium-polarity capillary column, such as one coated with 5% phenyl polysiloxane, would be used. The temperature of the GC oven is gradually increased to elute compounds in order of increasing boiling point.

The mass spectrum of this compound obtained via Electron Ionization (EI) would exhibit several characteristic features:

Molecular Ion Peak: A prominent molecular ion ([M]⁺) peak would be observed. Due to the presence of a bromine atom, this peak would appear as a doublet with a characteristic isotopic ratio of approximately 1:1 for the ⁷⁹Br and ⁸¹Br isotopes.

Key Fragmentation Patterns: The primary fragmentation of benzoate esters involves the cleavage of the bond adjacent to the carbonyl group. libretexts.orgpharmacy180.com The most significant fragment would likely result from the loss of the methoxy radical (•OCH₃), corresponding to a mass loss of 31 Da. This would produce a stable 4-bromo-3-ethylbenzoyl acylium ion. Other potential fragmentations could include the loss of an ethyl radical (•CH₂CH₃) from the aromatic ring, representing a mass loss of 29 Da. The presence of these specific fragments provides a high degree of confidence in the identification of the compound.

The table below details the predicted key mass fragments for this compound in a standard GC-MS analysis.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion Notes
242 / 244 [C₁₀H₁₁⁷⁹BrO₂]⁺ / [C₁₀H₁₁⁸¹BrO₂]⁺ Molecular ion peak doublet, characteristic of a monobrominated compound.
213 / 215 [C₉H₈⁷⁹BrO]⁺ / [C₉H₈⁸¹BrO]⁺ Loss of a methoxy radical (•OCH₃, -31 Da). This is often the base peak for methyl esters.
185 / 187 [C₈H₅⁷⁹Br]⁺ / [C₈H₅⁸¹Br]⁺ Subsequent loss of carbon monoxide (CO, -28 Da) from the acylium ion.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS serves as a complementary technique to GC-MS and is particularly advantageous for analyzing less volatile compounds or complex mixtures that are not suitable for GC. nih.govresearchgate.net While this compound is amenable to GC, LC-MS could be employed for its analysis in matrices containing non-volatile interferents or for methods that aim to analyze a broad range of compounds with varying polarities.

In a typical Reverse-Phase LC (RP-LC) setup, a C18 column would be used for separation with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. vu.edu.au

Following chromatographic separation, the analyte is introduced into the mass spectrometer using an interface such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Unlike the hard ionization of EI in GC-MS, these are soft ionization techniques that typically result in less fragmentation. The primary ion observed would be the protonated molecule, [M+H]⁺. This also appears as an isotopic doublet due to the bromine atom. By adjusting the instrumental parameters, in-source fragmentation can be induced to generate characteristic product ions for confirmation. chemrxiv.org

The table below summarizes typical parameters for an LC-MS analysis of the target compound.

Table 2: Typical LC-MS Analytical Parameters for this compound

Parameter Description
Chromatography Mode Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 (octadecylsilane)
Mobile Phase Gradient elution with water and acetonitrile/methanol (often with formic acid additive)
Ionization Source Electrospray Ionization (ESI) in positive mode
Primary Ion Detected [M+H]⁺ at m/z 243 / 245

| Confirmation Ions | Fragment ions can be generated via tandem MS (MS/MS) for structural confirmation. |

The coupling of chromatographic separation with mass spectrometric detection in both GC-MS and LC-MS provides the high selectivity and sensitivity required for the unambiguous identification and quantification of this compound in complex mixtures. The choice between the two techniques often depends on the nature of the sample matrix, the required sensitivity, and the other compounds of interest in the analysis.

Future Prospects and Emerging Research Directions

Innovations in Catalytic Functionalization of C(aryl)–Br Bonds

The carbon-bromine (C-Br) bond is a key reactive site in Methyl 4-bromo-3-ethylbenzoate, making it an ideal substrate for cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. While traditional palladium-catalyzed methods are well-established, emerging research is focused on developing more efficient, selective, and sustainable catalytic systems.

A significant innovation is the use of multimetallic catalysis, where two distinct metal catalysts work cooperatively to achieve transformations that are difficult with a single catalyst. wisc.edunih.gov For instance, a synergistic system of (bipyridine)nickel and (1,3-bis(diphenylphosphino)propane)palladium has been shown to enable the cross-coupling of two different aryl electrophiles, such as an aryl bromide and an aryl triflate. wisc.edunih.gov This dual-catalyst approach allows for the selective activation of each coupling partner, eliminating the need for organometallic reagents and improving reaction efficiency. wisc.edunih.gov In this system, the nickel catalyst preferentially reacts with the aryl bromide, while the palladium catalyst activates the aryl triflate. wisc.edunih.gov This orthogonal reactivity leads to high yields of the desired biaryl product. wisc.edu

These advanced catalytic strategies offer powerful tools for the late-stage functionalization of complex molecules and the efficient construction of molecular libraries for drug discovery and materials science. synplechem.comrsc.org The development of catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvents remains an active area of research.

Table 1: Comparison of Catalytic Strategies for C(aryl)-Br Bond Functionalization

Catalytic Strategy Catalyst System Example Key Advantages Potential Application for this compound
Traditional Cross-Coupling Pd(OAc)₂, BuPAd₂ Well-established, versatile for C-C bond formation. mdpi.com Synthesis of biaryl compounds by coupling with boronic acids or other organometallics.
Multimetallic Catalysis (bpy)Ni and (dppp)Pd Couples two different electrophiles directly, avoids arylmetal reagents, high selectivity. wisc.edunih.gov Direct coupling with other functionalized aryl electrophiles to create complex scaffolds.
Isocyanide Insertion PdCl₂/DPPP Avoids the use of toxic, high-pressure carbon monoxide gas. mdpi.com Synthesis of quinazolinones and other heterocyclic structures. mdpi.com

Exploration of Bio-Inspired Synthetic Routes and Biocatalysis

The demand for greener and more sustainable chemical processes has spurred interest in biocatalysis. Enzymes and whole-cell systems offer highly selective and efficient alternatives to traditional chemical synthesis, often operating under mild conditions. acsgcipr.org For benzoate (B1203000) esters, several biocatalytic approaches are being explored.

Hydrolytic enzymes such as lipases and esterases can selectively hydrolyze the methyl ester group of this compound to the corresponding carboxylic acid. acsgcipr.org This transformation is valuable for creating amphiphilic molecules or for subsequent derivatization reactions. The use of robust immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), is particularly advantageous as it allows for easier product separation and catalyst recycling. beilstein-journals.org

Furthermore, dioxygenase enzymes can perform stereoselective dihydroxylation of the aromatic ring, introducing chiral diol functionalities that are valuable precursors for complex natural products and pharmaceuticals. researchgate.net Another emerging area is the use of engineered enzymes for novel transformations. For example, protoglobin nitrene transferases have been developed to catalyze the enantioselective amination of C-H bonds in carboxylic acid esters, opening a direct route to chiral α-amino esters. nih.govnih.gov These biocatalytic methods expand the synthetic possibilities for converting simple aromatic esters into high-value, chiral building blocks. researchgate.netnih.gov

Table 2: Biocatalytic Approaches Relevant to Benzoate Esters

Enzyme Class Transformation Key Features Relevance to this compound
Hydrolases (e.g., Lipases) Ester Hydrolysis Mild, aqueous conditions; high selectivity. acsgcipr.org Selective conversion to 4-bromo-3-ethylbenzoic acid.
Dioxygenases cis-Dihydroxylation of arene ring Creates homochiral diols; provides access to complex oxygenated structures. researchgate.net Introduction of chiral centers on the aromatic ring.
Nitrene Transferases α-C−H Amination of Esters Direct synthesis of unprotected chiral α-amino esters. nih.govnih.gov Potential functionalization of the ethyl group's α-position.
Oxidoreductases Oxidation of functional groups Stereoselective oxidation of alcohols to ketones. researchgate.net Modification of side chains or other functional groups.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. researchgate.netbohrium.comnih.gov The integration of flow chemistry with automated synthesis platforms is revolutionizing chemical manufacturing and drug discovery. researchgate.netmpg.de

Aryl bromides like this compound are ideal substrates for flow chemistry. Cross-coupling reactions, which can be exothermic and require precise control of reaction parameters, benefit greatly from the superior heat and mass transfer of flow reactors. nih.gov Automated platforms have been developed that utilize pre-packed capsules or cartridges containing the necessary reagents and catalysts for reactions like the Suzuki-Miyaura coupling. synplechem.com This "vending machine" approach simplifies the synthesis process, allowing for the rapid and reliable production of compound libraries with minimal manual intervention. synplechem.com

The combination of biocatalysis and flow chemistry is another promising frontier. beilstein-journals.org Immobilized enzymes can be packed into flow reactors, allowing for continuous biotransformations where the substrate solution flows through the enzyme bed and the product is collected downstream. beilstein-journals.org This approach has been used to couple a Curtius rearrangement with a biocatalytic step to produce valuable carbamate (B1207046) products, demonstrating the potential for creating multi-step, telescoped syntheses in a continuous manner. beilstein-journals.org

Table 3: Advantages of Flow Chemistry for Syntheses Involving Aryl Halides

Feature Batch Synthesis Flow Chemistry / Automated Synthesis
Heat Transfer Often slow and inefficient, leading to hotspots. Rapid and efficient, allowing for better temperature control and safety. researchgate.net
Mixing Can be inefficient, especially on a large scale. Highly efficient mixing, leading to improved reaction rates and yields. nih.gov
Scalability Scaling up can be challenging and non-linear. More straightforward scalability by running the system for longer or using parallel reactors. nih.gov
Safety Large volumes of hazardous materials are present at one time. Small reaction volumes at any given time significantly improve safety. researchgate.netbohrium.com
Reproducibility Can vary between batches. High degree of control over parameters leads to excellent reproducibility. synplechem.comresearchgate.net
Automation Difficult to fully automate. Easily integrated with robotic systems for high-throughput synthesis and optimization. synplechem.commpg.de

Potential for New Applications in Interdisciplinary Scientific Fields

The functional group combination in this compound makes it a precursor to a wide range of molecules with potential applications in interdisciplinary fields.

In medicinal chemistry , the molecule serves as a scaffold for the synthesis of new therapeutic agents. The C-Br bond can be used as a handle for introducing diverse functionalities via cross-coupling, while the ester can be hydrolyzed or converted to an amide to modulate the compound's physicochemical properties. rsc.org Benzoate derivatives are found in a variety of biologically active compounds, including those with potential use in treating nervous system disorders and fungal infections. wikipedia.orgnih.gov Furthermore, modifying natural products, such as steroids, with substituted benzoate groups has been shown to significantly increase their biological activity. mdpi.com

In materials science , functionalized benzoates are used as precursors to plasticizers and polymers. wikipedia.org The rigid aromatic core combined with the potential for polymerization or incorporation into larger structures makes them interesting building blocks for functional materials. For example, materials functionalized with specific chemical groups can exhibit antimicrobial or antiviral properties, finding use in coatings, medical devices, or cosmetics. researchgate.net

In agrochemicals , many pesticides and herbicides contain substituted aromatic rings. The development of automated flow synthesis allows for the rapid creation and screening of libraries of compounds derived from starting materials like this compound, accelerating the discovery of new and more effective crop protection agents. nih.gov

Table 4: Potential Interdisciplinary Applications

Field Potential Role of this compound Derivatives Example of Application Area
Medicinal Chemistry Scaffold for synthesizing new drug candidates via late-stage functionalization. rsc.org Development of novel small-molecule therapeutics. rsc.org
Materials Science Precursor to polymers, liquid crystals, or functional coatings. wikipedia.org Creation of antimicrobial surfaces or specialized plasticizers. wikipedia.orgresearchgate.net
Agrochemicals Building block for creating libraries of potential herbicides or pesticides. nih.gov High-throughput screening for new crop protection agents.
Chemical Biology Synthesis of molecular probes or bioconjugation reagents. rsc.org Fluorescent labeling or attachment of reporters for proteome profiling. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-bromo-3-ethylbenzoate, and how do steric/electronic effects influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of 4-bromo-3-ethylbenzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key considerations include:

  • Steric effects : The ethyl group at the 3-position may slow reaction kinetics due to steric hindrance, necessitating prolonged reflux (6-12 hours).
  • Electronic effects : The electron-withdrawing bromo group at the 4-position enhances the electrophilicity of the carbonyl carbon, favoring esterification.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm for CH₃O), ethyl group (δ ~1.2-1.4 ppm for CH₃ and δ ~2.5-2.7 ppm for CH₂), and aromatic protons (splitting patterns reflect substituent positions) .
  • IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-Br vibration at ~550-650 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 257.12 (C₁₁H₁₃BrO₂⁺) with fragmentation patterns confirming the bromo and ethyl groups.

Q. What challenges arise in achieving high-purity this compound, and how are they addressed?

  • Methodological Answer : Common issues include:

  • Byproduct formation : Unreacted acid or diethyl ether impurities. Mitigated via repeated washing with NaHCO₃ and brine during workup.
  • Isomer separation : Structural analogs (e.g., 3-bromo-4-ethyl isomers) may co-elute. Optimize chromatographic solvent ratios (e.g., 8:2 hexane/ethyl acetate) .

Advanced Research Questions

Q. How does the bromo group in this compound facilitate cross-coupling reactions, and what catalytic systems optimize reactivity?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The bromo group acts as a leaving site for aryl-aryl bond formation. Use Pd(PPh₃)₄ (1-2 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 80-100°C.
  • Steric considerations : The ethyl group may hinder catalyst access, requiring bulkier ligands (e.g., XPhos) to enhance turnover .

Q. What computational approaches predict the electronic structure and regioselectivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, highlighting the bromo group’s electron-withdrawing effect.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions, guiding functionalization at the 4-position .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Refinement : Software like ORTEP-III ( ) visualizes molecular geometry. Challenges include disorder in the ethyl group; mitigate with SHELXL refinement and anisotropic displacement parameters .

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